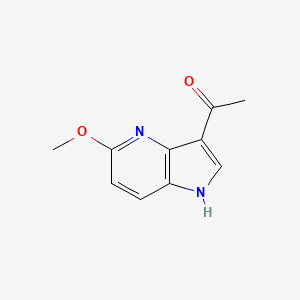

3-Acetyl-5-methoxy-4-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)7-5-11-8-3-4-9(14-2)12-10(7)8/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXMZUZZCGBRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1N=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Acetyl 5 Methoxy 4 Azaindole and Analogous 4 Azaindole Derivatives

De Novo Synthetic Routes to the 4-Azaindole (B1209526) Core

The formation of the 4-azaindole scaffold is a critical step in the synthesis of 3-acetyl-5-methoxy-4-azaindole. Various strategies have been developed to construct this heterocyclic system, primarily involving the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core.

Cascade Reactions Involving Pyridine Precursors

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. For the synthesis of 4-azaindoles, cascade reactions starting from appropriately substituted pyridine precursors are particularly valuable.

A common strategy for constructing the pyrrole ring of the 4-azaindole system involves the condensation of a 2-methyl-3-nitropyridine (B124571) derivative with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamine intermediate, which is a key precursor for the subsequent cyclization to form the bicyclic azaindole core. The presence of the nitro group at the 3-position of the pyridine ring activates the adjacent methyl group, facilitating its condensation with DMF-DMA.

The general reaction scheme is as follows:

The resulting enamine can then undergo further transformations to yield the 4-azaindole ring.

Following the formation of the enamine intermediate from the condensation reaction, a crucial step is the reduction of the nitro group to an amino group. This is typically achieved through catalytic hydrogenation, a method that employs hydrogen gas in the presence of a metal catalyst. Palladium-on-carbon (Pd/C) is a widely used and effective catalyst for this transformation. nih.gov The reduction of the nitro group is a key step that enables the subsequent intramolecular cyclization to form the pyrrole ring of the azaindole.

The process involves the following steps:

Reduction of the nitro group: The nitro-substituted pyridine derivative is subjected to catalytic hydrogenation to convert the nitro group into an amino group.

Intramolecular cyclization: The resulting amino-substituted intermediate undergoes a spontaneous or acid-catalyzed intramolecular cyclization to form the 4-azaindole ring system.

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

| Reaction Step | Typical Reagents and Conditions | Purpose |

| Nitro Group Reduction | H₂, Pd/C, Ethanol or Ethyl Acetate, Room Temperature | Conversion of the nitro group to an amino group to facilitate cyclization. |

| Ring Closure | Acid catalyst (e.g., acetic acid), Heat | Promotion of the intramolecular condensation to form the pyrrole ring. |

Pyrroloannelation Strategies for Azaindole Ring System Construction

Pyrroloannelation strategies encompass a variety of methods that involve the fusion of a pyrrole ring onto an existing aromatic or heteroaromatic ring. In the context of 4-azaindole synthesis, these strategies often start with a functionalized pyridine derivative and build the pyrrole ring in a stepwise manner. These methods provide a high degree of flexibility, allowing for the introduction of various substituents on both the pyridine and the newly formed pyrrole ring.

Post-Cyclization Functionalization and Derivatization of the Azaindole Scaffold

Once the 4-azaindole core is synthesized, the next strategic step is the introduction of the desired functional groups at specific positions. For the synthesis of 3-acetyl-5-methoxy-4-azaindole, this involves the introduction of an acetyl group at the C3 position.

Direct Acylation at the C3 Position: Friedel-Crafts Reaction Approach

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic or heteroaromatic ring. sigmaaldrich.comorganic-chemistry.org In the case of the 4-azaindole scaffold, the C3 position of the pyrrole ring is electron-rich and thus susceptible to electrophilic substitution. This makes the Friedel-Crafts acylation a suitable method for introducing the acetyl group. researchgate.net

The reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). nih.gov The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich C3 position of the 4-azaindole ring.

A general representation of the Friedel-Crafts acylation of a 4-azaindole is shown below:

The choice of Lewis acid and reaction conditions can be optimized to achieve high regioselectivity and yield.

| Parameter | Typical Conditions | Rationale |

| Acylating Agent | Acetyl chloride or Acetic anhydride | Provides the acetyl group for the substitution reaction. |

| Lewis Acid Catalyst | AlCl₃, SnCl₄, ZnCl₂ | Activates the acylating agent to form the electrophilic acylium ion. nih.gov |

| Solvent | Dichloromethane (B109758), 1,2-Dichloroethane, Nitrobenzene | Provides a suitable medium for the reaction and can influence catalyst activity. |

| Temperature | 0 °C to room temperature | Controlled temperature helps to manage the reactivity and prevent side reactions. |

The synthesis of 3-acetyl-5-methoxy-4-azaindole and related 4-azaindole derivatives involves a series of strategic chemical transformations. These methodologies are crucial for accessing a class of compounds that serve as important scaffolds in medicinal chemistry. mdpi.comnih.gov The synthetic routes typically focus on the precise introduction of functional groups at specific positions on the azaindole core, particularly the C3, C5, and N1 positions.

1 C3-Acylation of the 4-Azaindole Core

The introduction of an acetyl group at the C3 position of the azaindole ring is a key step in the synthesis of the target compound. This transformation is typically achieved through electrophilic substitution, most commonly a Friedel-Crafts acylation reaction. The electron-rich nature of the pyrrole moiety of the azaindole system directs acylation to the C3 position. researchgate.net

The selection of the acylating agent is critical for an efficient C3-acylation. Acetyl chloride is a commonly used reagent for this purpose due to its high reactivity. nih.govcommonorganicchemistry.com Acetic anhydride (diacetyl oxide) can also be employed, sometimes as a milder alternative to acetyl chloride. researchgate.netnih.gov The choice between these reagents often depends on the specific substrate and the desired reaction conditions. For electron-deficient heterocycles like azaindoles, acylation can be challenging compared to indoles, necessitating carefully optimized reaction protocols to achieve practical yields. researchgate.net

Due to the electron-deficient nature of the pyridine ring in azaindoles, the pyrrole ring is less nucleophilic than in indole (B1671886) itself. Consequently, a Lewis acid catalyst is generally required to facilitate the acylation reaction. researchgate.net Strong Lewis acids like anhydrous aluminum trichloride (B1173362) (AlCl₃) are highly effective in activating the acylating agent, thereby increasing its electrophilicity and promoting the attack by the C3 position of the azaindole. researchgate.netnih.gov Research has shown that using an excess of AlCl₃ in a solvent like dichloromethane (CH₂Cl₂) at room temperature provides the best results for the acylation of various azaindole isomers, including 4-azaindole, with acyl chlorides. researchgate.netnih.gov Other Lewis acids, such as ferric chloride (FeCl₃), can also be used, although their catalytic efficiency may vary. researchgate.netnih.govorganic-chemistry.org Milder Lewis acids like diethylaluminum chloride have also been shown to be effective for the C3-acylation of indoles, suggesting their potential applicability to azaindole systems under specific conditions. organic-chemistry.org

2 Methoxy (B1213986) Group Introduction and Manipulation at the C5 Position

The installation of a methoxy group at the C5 position of the 4-azaindole skeleton is typically accomplished through nucleophilic aromatic substitution (SNAᵣ). This strategy involves the displacement of a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at the C5 position by a methoxide (B1231860) source. A common procedure involves reacting the 5-halo-4-azaindole precursor with sodium methoxide in methanol, often at elevated temperatures in an autoclave to drive the reaction to completion. chemicalbook.com The efficiency of this substitution is influenced by the electronic properties of the azaindole ring and the reaction conditions employed.

3 Advanced Cross-Coupling Reactions for Peripheral Substitution

To build molecular complexity and explore the structure-activity relationships of 4-azaindole derivatives, advanced cross-coupling reactions are indispensable tools. These reactions, predominantly catalyzed by palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions on the azaindole nucleus. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of halogenated azaindole intermediates. mdpi.comnih.gov

Suzuki-Miyaura Coupling : This reaction is one of the most widely used methods for forming C-C bonds, coupling a halo-azaindole with an organoboron reagent (such as a boronic acid or ester). thieme-connect.comyoutube.com It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. thieme-connect.comresearchgate.net The reaction has been successfully applied to various azaindole isomers, enabling the introduction of aryl and heteroaryl substituents. nih.govorganic-chemistry.org

Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C-C bond between a halo-azaindole and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govwikipedia.org This method is highly efficient for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations. mdpi.comatlanchimpharma.com

Stille Coupling : The Stille reaction involves the coupling of a halo-azaindole with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to many reaction conditions. libretexts.org It has been effectively used for creating C-C bonds in the synthesis of complex molecules containing the azaindole scaffold. atlanchimpharma.com

| Reaction | Coupling Partners | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Halo-azaindole + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Mild conditions, high functional group tolerance, non-toxic byproducts. thieme-connect.com |

| Sonogashira | Halo-azaindole + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Efficient for creating C(sp²)-C(sp) bonds; introduces versatile alkynyl groups. wikipedia.org |

| Stille | Halo-azaindole + Organostannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable reagents, tolerant of many functional groups, but tin byproducts are toxic. organic-chemistry.orgwikipedia.org |

A significant drawback of the traditional Sonogashira reaction is the use of a copper co-catalyst, which can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling) and can complicate purification. cetjournal.itresearchgate.net To address this, copper-free Sonogashira protocols have been developed. These methods rely on palladium catalysts, often with specific phosphine (B1218219) ligands or under particular reaction conditions (e.g., using specific bases or solvents like DMSO), to facilitate the coupling without the need for copper. cetjournal.itnih.gov Copper-free conditions are often cleaner, leading to higher yields of the desired product and are particularly advantageous in the synthesis of complex molecules where catalyst purity is paramount. researchgate.netrsc.org The development of copper-free Sonogashira reactions represents a significant advancement in cross-coupling chemistry. organic-chemistry.org

4 N-Functionalization Strategies on the Pyrrole Nitrogen

Functionalization of the pyrrole nitrogen (N1 position) of the azaindole ring is a common strategy to modulate the compound's physicochemical properties and biological activity. nih.gov This can be achieved through various N-functionalization reactions.

N-Protection : The pyrrole NH is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), or triisopropylsilyl (TIPS). mdpi.com These groups can be readily introduced and later removed under specific conditions.

N-Alkylation and N-Arylation : Direct alkylation or arylation at the N1 position introduces substituents that can significantly influence the molecule's properties. N-alkylation can be achieved using alkyl halides in the presence of a base. Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful methods for the N-arylation of azaindoles, allowing for the introduction of various aryl and heteroaryl groups. nih.govbeilstein-journals.org These strategies provide access to a wide array of N-substituted 4-azaindole derivatives for further investigation. nih.gov

N-Functionalization Strategies on the Pyrrole Nitrogen

Chemoselective N-Protection and Deprotection Regimens

The nitrogen atom of the pyrrole ring (N1) in 4-azaindoles exhibits reactivity that often necessitates the use of protecting groups to achieve regioselectivity in subsequent functionalization steps. The selection of an appropriate N-protecting group is critical, as it must be stable under the reaction conditions for other transformations and be removable without affecting the rest of the molecule.

Commonly employed protecting groups for the azaindole nitrogen include sulfonyl derivatives like tosyl (Ts), carbamates, and silicon-based groups such as 2-(trimethylsilyl)ethoxymethyl (SEM). The SEM group, for example, is valuable in multi-step syntheses involving cross-coupling reactions. nih.gov Its removal, however, can present challenges; the release of formaldehyde (B43269) during deprotection can lead to unwanted side reactions, including the formation of complex tricyclic structures. nih.gov

Table 1: N-Protecting Groups in 4-Azaindole Synthesis

| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Key Features |

| Tosyl | Ts | TsCl, base (e.g., NaH) | Strong base (e.g., NaOH) or reductive cleavage | Electron-withdrawing, can facilitate certain reactions. encyclopedia.pub |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH) in DMF. encyclopedia.pub | Fluoride source (e.g., TBAF) or acid. | Stable to many cross-coupling conditions; deprotection can be challenging. nih.govencyclopedia.pub |

| Carbamoyl (B1232498) | - | Isocyanate, base | Acid or base hydrolysis | Can act as a directed metalation group to control regioselectivity. worktribe.com |

| tert-Butoxycarbonyl | Boc | Boc₂O, base | Trifluoroacetic acid (TFA) | Commonly used, removed under acidic conditions. acs.org |

Alkylation and Arylation at the N1 Position

Direct functionalization of the N1 position of the 4-azaindole core is a key method for introducing structural diversity. N-alkylation is typically achieved by treating the N-H precursor with a base, such as sodium hydride (NaH), followed by an alkyl halide (e.g., 2-bromopropane). researchgate.net This standard procedure allows for the introduction of various alkyl substituents.

N-arylation of azaindoles often employs transition-metal-catalyzed cross-coupling reactions, most notably the Chan-Lam and Buchwald-Hartwig reactions. The Chan-Lam coupling utilizes copper catalysts, such as copper(II) acetate, with arylboronic acids in the presence of a base. researchgate.net Palladium-catalyzed methods are also widely used for both N-arylation and C-arylation. nih.gov For instance, the use of a Pd(OAc)₂/DavePhos catalyst system enables the direct arylation of N-methyl 6- and 7-azaindole (B17877) N-oxides on the azine ring. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity, especially when other reactive sites are present on the molecule.

Table 2: Representative Conditions for N1-Functionalization of Azaindoles

| Reaction Type | Reagents and Conditions | Substrate Example | Product Type | Reference |

| N-Alkylation | 1. NaH 2. 2-Bromopropane | 4-Azaindole | N1-Isopropyl-4-azaindole | researchgate.net |

| N-Arylation (Chan-Lam) | Phenylboronic acid, Cu(OAc)₂, DBU, DCM, rt, air | 7-Azaindole | N1-Phenyl-7-azaindole | researchgate.net |

| N-Alkynylation | Terminal alkyne, CuI, DMAP, rt, air | 7-Azaindole | N1-Alkynyl-7-azaindole | researchgate.net |

| C-Arylation (via N-oxide) | Aryl halide, Pd(OAc)₂, DavePhos | N-Methyl-7-azaindole N-oxide | C6-Aryl-N-methyl-7-azaindole | nih.gov |

Regiochemical Control and Stereoselective Synthesis in Azaindole Chemistry

Achieving regiochemical control is a central challenge in the synthesis of substituted azaindoles due to the multiple potential reaction sites on the bicyclic ring system. Strategies to address this include the use of directing groups and the activation of specific positions through electronic modification. One powerful technique is the directed metalation group (DMG) strategy. worktribe.com By placing a carbamoyl group on the N1 nitrogen, for instance, it is possible to direct lithiation specifically to the C2 position. This allows for subsequent reaction with an electrophile at that site. Furthermore, a "directed metalation-group dance" can be induced, where the carbamoyl group migrates from N1 to N7, enabling sequential, regioselective functionalization at different positions of the azaindole scaffold. worktribe.com

Another approach to control regioselectivity involves the formation of N-oxides. Activating the pyridine nitrogen as an N-oxide can alter the electronic properties of the ring system, thereby directing palladium-catalyzed direct arylation to the azine ring rather than the azole ring. nih.gov This method provides a switchable strategy for functionalizing different parts of the molecule.

Stereoselective synthesis in the context of azaindole chemistry often becomes relevant when creating more complex, three-dimensional structures, such as spirocyclic derivatives. Three-component 1,3-dipolar cycloaddition reactions can be employed to construct spirooxindole-pyrrolidine systems attached to other heterocycles in a regio- and stereoselective manner. mdpi.com While not directly applied to the 4-azaindole core in the cited example, such methodologies represent a key strategy for introducing stereocenters with high control.

Efficiency and Scalability Considerations in 3-Acetyl-5-methoxy-4-azaindole Synthesis

The transition from laboratory-scale synthesis to large-scale production requires methodologies that are not only high-yielding but also cost-effective, safe, and operationally simple. For azaindole derivatives, several synthetic routes have been evaluated for their scalability. Methods that avoid hazardous reagents, cryogenic conditions, or costly metal catalysts are generally preferred.

For example, a process for the synthesis of 5-nitro-7-azaindole was developed to avoid the safety concerns associated with nitration using fuming nitric and sulfuric acids. acs.org The scalable route utilized commercially available starting materials and proceeded through a formamidine (B1211174) intermediate, cyclizing to the azaindole core. acs.org Similarly, a scalable synthesis of 7-methyl-4-azaindole was reported that relies on using a bromine atom as a "place holding group" which is removed in the final reductive cyclization step. enamine.net

Recently, electrophilic [4+1]-cyclization reactions of 3-amino-4-methyl pyridines have been shown to be an efficient and scalable route to certain 6-azaindole (B1212597) derivatives. chemrxiv.org The development of such robust and scalable synthetic routes is crucial for the production of azaindole-based compounds for further research and development. The ideal synthesis for 3-Acetyl-5-methoxy-4-azaindole on a large scale would likely involve a convergent route, minimizing the number of linear steps and utilizing readily available, inexpensive starting materials.

Reactivity and Transformation Pathways of 3 Acetyl 5 Methoxy 4 Azaindole and Its Chemical Precursors

Chemical Transformations of the C3-Acetyl Moiety

The acetyl group at the C3 position of the 4-azaindole (B1209526) core is a versatile functional handle that can undergo a variety of chemical transformations, analogous to those observed in other acetyl-substituted heterocycles. These reactions provide pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Key transformations of the C3-acetyl group include:

Oxidation Reactions: The acetyl group can be oxidized to a glyoxylic acid derivative or further to a carboxylic acid. A common method for such transformations is the Baeyer-Villiger oxidation, which would convert the acetyl group into an acetate ester, followed by hydrolysis to the corresponding phenol. rsc.orgevitachem.comchemicalbook.comepo.org The reaction typically employs peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). evitachem.comchemicalbook.comepo.org

Reduction Reactions: The carbonyl of the acetyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in various condensation reactions, such as aldol (B89426) condensations with aldehydes to form α,β-unsaturated ketones.

Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. mdpi.comnih.govgoogle.comgoogleapis.commdpi.com This transformation involves heating the acetyl derivative with sulfur and a secondary amine, such as morpholine. nih.govgoogle.comgoogleapis.com

Heterocycle Formation: The acetyl group can serve as a precursor for the construction of fused heterocyclic rings. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazole rings, while reaction with hydroxylamine can yield isoxazole moieties.

A summary of potential transformations of the C3-acetyl moiety is presented in the table below.

| Transformation | Reagents and Conditions | Product Type |

| Baeyer-Villiger Oxidation | m-CPBA, CH2Cl2 | Acetate ester |

| Reduction to Alcohol | NaBH4, MeOH | 1-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-ol |

| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Thioamide derivative |

| Aldol Condensation | Aldehyde, Base | α,β-Unsaturated ketone |

Reactivity of the C5-Methoxy Group under Various Conditions

The methoxy (B1213986) group at the C5 position is an electron-donating group that influences the reactivity of the entire 4-azaindole ring system. Its presence increases the electron density of the aromatic system, making it more susceptible to electrophilic attack.

The primary reaction of the C5-methoxy group is O-demethylation , which converts it to a hydroxyl group. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting 3-acetyl-5-hydroxy-4-azaindole is a key intermediate for further functionalization, allowing for the introduction of a variety of substituents through O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

The electron-donating nature of the methoxy group also activates the positions ortho and para to it for electrophilic substitution, although the inherent reactivity of the azaindole ring system will ultimately direct the regioselectivity of such reactions.

Electrophilic and Nucleophilic Reactivity of the 4-Azaindole Ring System

The 4-azaindole ring system exhibits a dualistic reactivity profile. The pyrrole (B145914) moiety is electron-rich and thus prone to electrophilic substitution, while the pyridine (B92270) ring is electron-deficient and susceptible to nucleophilic attack.

Electrophilic Substitution:

Electrophilic substitution reactions on the 4-azaindole ring are expected to occur preferentially on the pyrrole ring, at the C3 position if unsubstituted, or at other positions on the pyrrole or benzene (B151609) ring depending on the directing effects of existing substituents. In 3-Acetyl-5-methoxy-4-azaindole, the C3 position is already functionalized. The C2 position is a likely site for further electrophilic attack, influenced by the directing effect of the pyrrole nitrogen. The methoxy group at C5 will also direct electrophiles to the C6 position of the pyridine ring.

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. However, these reactions can be challenging on azaindole systems due to the basicity of the pyridine nitrogen, which can coordinate with the Lewis acid catalyst.

Nucleophilic Substitution:

The electron-deficient pyridine ring of the 4-azaindole system is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C5 and C7). The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. For instance, if a chloro or bromo substituent is present at C5 or C7, it can be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Functionalization of the Pyridine Ring Moiety

Functionalization of the pyridine ring of 3-Acetyl-5-methoxy-4-azaindole can be achieved through several strategies, primarily involving C-H activation or by leveraging the electronic properties of the pyridine nitrogen.

C-H Activation/Functionalization: Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds in heterocyclic systems. rsc.orgmdpi.comrsc.orgnih.gov Palladium-catalyzed C-H arylation, for example, could be used to introduce aryl groups at specific positions on the pyridine ring, guided by the directing effect of the fused pyrrole ring or other substituents.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-CPBA or hydrogen peroxide. The resulting N-oxide activates the positions ortho and para to the nitrogen (C5 and C7) for both electrophilic and nucleophilic attack, providing a versatile intermediate for further functionalization.

Metalation: Directed ortho-metalation (DoM) is another powerful strategy. By using a directing group, it is possible to deprotonate a specific C-H bond on the pyridine ring with a strong base (e.g., an organolithium reagent), followed by quenching with an electrophile to introduce a new substituent.

Heterocyclic Annulations and Ring Expansion Reactions

The 3-Acetyl-5-methoxy-4-azaindole scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through annulation reactions.

Fischer Indole (B1671886) Synthesis Analogue: The acetyl group, after conversion to a suitable derivative like a hydrazone, could potentially participate in an intramolecular Fischer indole-type cyclization to construct a new ring fused to the azaindole core.

Condensation and Cyclization: The C3-acetyl group can be condensed with bifunctional reagents to build new heterocyclic rings. For example, reaction with a malononitrile derivative in the presence of a base could lead to the formation of a fused pyridine or pyran ring.

Studies on Intramolecular Rearrangements and Tautomerism

Tautomerism:

Azaindole systems can exhibit tautomerism, with the proton on the pyrrole nitrogen potentially migrating to the pyridine nitrogen. nih.govlookchem.com For 3-Acetyl-5-methoxy-4-azaindole, the predominant tautomer is the 1H-pyrrolo[3,2-b]pyridine form. However, under certain conditions, such as in the excited state or in the presence of specific solvents or reagents, the equilibrium could shift towards the 4H-pyrrolo[3,2-b]pyridine tautomer. nih.govlookchem.com The position of this equilibrium can significantly impact the compound's reactivity and spectroscopic properties.

Intramolecular Rearrangements:

While no specific intramolecular rearrangements of 3-Acetyl-5-methoxy-4-azaindole have been documented, the potential for such reactions exists under certain conditions. For example, under thermal or photochemical conditions, rearrangements involving the migration of substituents around the ring could occur, although these are likely to be high-energy processes. More plausible are rearrangements of intermediates formed during other reactions, such as the Smiles rearrangement, if suitable functional groups are present on the molecule.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 3 Acetyl 5 Methoxy 4 Azaindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-Acetyl-5-methoxy-4-azaindole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms.

Proton (¹H) NMR spectroscopy would provide crucial information about the number, environment, and connectivity of protons in the 3-Acetyl-5-methoxy-4-azaindole molecule. The expected spectrum would show distinct signals for the protons on the azaindole core, the methoxy (B1213986) group, and the acetyl group. The chemical shifts (δ) of these protons would be influenced by their electronic environment. For instance, the aromatic protons would appear in the downfield region, while the methyl protons of the methoxy and acetyl groups would be found in the upfield region. Spin-spin coupling between adjacent protons would result in signal splitting, providing valuable insights into the connectivity of the molecule.

Hypothetical ¹H NMR Data Table for 3-Acetyl-5-methoxy-4-azaindole

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 8.0 - 8.5 | d | 5.0 - 6.0 |

| Aromatic CH | 7.0 - 7.5 | d | 5.0 - 6.0 |

| Aromatic CH | 7.8 - 8.2 | s | - |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s | - |

| Acetyl (-COCH₃) | 2.5 - 2.7 | s | - |

Note: This table is a hypothetical representation and not based on experimental data.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in 3-Acetyl-5-methoxy-4-azaindole would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). For example, the carbonyl carbon of the acetyl group would be expected to appear significantly downfield.

Hypothetical ¹³C NMR Data Table for 3-Acetyl-5-methoxy-4-azaindole

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| Aromatic C-O | 155 - 165 |

| Aromatic C | 110 - 150 |

| Methoxy (-OCH₃) | 55 - 65 |

Note: This table is a hypothetical representation and not based on experimental data.

To definitively assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the placement of the acetyl and methoxy groups on the azaindole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of 3-Acetyl-5-methoxy-4-azaindole with high precision. This would allow for the determination of its elemental composition, confirming the molecular formula. Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained, which would corroborate the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Acetyl-5-methoxy-4-azaindole would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole (B145914) ring, the C=O stretch of the acetyl group, C-O stretches of the methoxy group and the aromatic ether, and C-H stretches of the aromatic and methyl groups.

Hypothetical IR Data Table for 3-Acetyl-5-methoxy-4-azaindole

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Acetyl) | 1650 - 1680 |

| C=C and C=N Stretches | 1500 - 1600 |

Note: This table is a hypothetical representation and not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-Acetyl-5-methoxy-4-azaindole would show absorption bands corresponding to π-π* transitions within the aromatic azaindole system. The position and intensity of these bands are influenced by the substituents on the aromatic ring, providing insights into the electronic structure of the molecule.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Structure

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates for 3-Acetyl-5-methoxy-4-azaindole, could be located. This information is essential for a definitive determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation

Detailed research findings or established protocols for the purity assessment and separation of 3-Acetyl-5-methoxy-4-azaindole using HPLC and GC are not available. Information such as column specifications, mobile phase or carrier gas composition, flow rates, detector settings, and retention times is necessary to describe these analytical methods accurately.

Computational Chemistry and Theoretical Investigations Applied to 4 Azaindole Systems

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular structure and reactivity from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its chemical behavior.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for investigating the electronic properties of molecules. ijcce.ac.ir Rather than calculating the complex multi-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. ijcce.ac.ir

For a molecule such as 3-Acetyl-5-methoxy-4-azaindole, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can elucidate several key ground-state properties. ijcce.ac.ir These include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. acs.org A smaller gap generally suggests higher reactivity.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). For 3-Acetyl-5-methoxy-4-azaindole, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the acetyl and methoxy (B1213986) groups, indicating these as potential sites for electrophilic attack.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Quantifies the electrophilic character of a molecule. |

These DFT-derived properties are instrumental in predicting how 3-Acetyl-5-methoxy-4-azaindole will interact with other reagents and in understanding its regioselectivity in chemical reactions. researchgate.net

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of empirical data. libretexts.org These methods solve the Hartree-Fock equations, providing a foundational, albeit approximate, solution to the Schrödinger equation.

One of the simplest and most foundational basis sets used in ab initio calculations is the STO-3G basis set. wikipedia.org The name signifies that each Slater-Type Orbital (STO), which accurately represents atomic orbitals, is approximated by a linear combination of three Gaussian-type orbitals (GTOs). While computationally efficient, STO-3G is a minimal basis set, meaning it only includes the minimum number of functions required to describe the electrons of a neutral atom. wikipedia.orgcomputationalscience.org

For the 4-azaindole (B1209526) framework, an STO-3G calculation would be suitable for initial investigations, such as preliminary geometry optimization. wikipedia.org However, due to its minimal nature, it is generally considered to have low accuracy for predicting precise electronic properties and is often superseded by more extensive basis sets (e.g., Pople-style split-valence basis sets like 6-31G(d) or correlation-consistent basis sets) for more reliable results. wikipedia.orgarxiv.org More advanced ab initio methods, such as Møller–Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory, can be employed with larger basis sets to incorporate electron correlation effects and achieve higher accuracy, albeit at a significantly greater computational expense. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanical methods provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of particles over a defined period.

For a molecule like 3-Acetyl-5-methoxy-4-azaindole, MD simulations are invaluable for exploring its conformational landscape. This involves identifying the various low-energy shapes (conformers) the molecule can adopt and the transitions between them. This is particularly important when studying its interaction with a biological target, such as a protein kinase. nih.gov

During an MD simulation, key metrics are analyzed to assess stability and flexibility. The Root Mean Square Deviation (RMSD) of the molecule's atoms relative to a starting structure is often monitored. A stable RMSD value over time suggests that the molecule has reached an equilibrium state in its simulated environment. nih.gov Analysis of the interactions between the ligand and a protein, such as the percentage of simulation time a specific hydrogen bond is maintained, can reveal the stability of the binding mode. nih.gov

In Silico Modeling of Molecular Interactions and Binding Affinities

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is highly relevant for studying azaindole derivatives, which are recognized as privileged structures in medicinal chemistry. nih.gov Molecular docking predicts the preferred orientation of one molecule (a ligand, such as 3-Acetyl-5-methoxy-4-azaindole) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The scoring function approximates the free energy of binding, with lower scores typically indicating a more favorable interaction. Docking studies can reveal key non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net For instance, the 4-azaindole scaffold is known to act as a hinge-binding motif in many kinase inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for an Azaindole Inhibitor

| Parameter | Value/Description |

| Target Protein | c-Met Kinase |

| Binding Energy (Score) | -8.5 kcal/mol |

| Key H-Bond Interactions | MET1160, ASP1228 |

| Key Hydrophobic Interactions | TYR1230, VAL1092 |

| Predicted Binding Mode | The 4-azaindole nitrogen forms a hydrogen bond with the hinge region residue MET1160. The acetyl group may interact with solvent or nearby polar residues. |

These simulations provide crucial structural insights that can guide the design of more potent and selective inhibitors based on the 4-azaindole framework. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, especially DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure assignment. researchgate.netnih.gov

For 3-Acetyl-5-methoxy-4-azaindole, one of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By comparing the calculated ¹H and ¹³C NMR chemical shifts with those obtained experimentally, researchers can confirm the molecule's structure. github.io Often, a linear regression analysis is performed between the experimental and theoretical shifts to assess the quality of the correlation. frontiersin.org

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Shifts

| Carbon Atom Position | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) |

| C2 | 125.1 | 126.5 |

| C3 | 118.9 | 120.2 |

| C3-Acetyl (C=O) | 192.5 | 194.0 |

| C5 | 155.8 | 157.1 |

| C6 | 110.3 | 111.5 |

| C7 | 142.6 | 144.0 |

In addition to NMR, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). ijcce.ac.irnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Quantum mechanical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of transition states (TS)—the high-energy species that represent the barrier to the reaction.

For a substituted 4-azaindole, this approach can be used to model various reactions, such as electrophilic aromatic substitution. The calculations would involve:

Geometry Optimization: Finding the equilibrium structures of the reactants, intermediates, transition states, and products.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for modeling reactions in complex environments, such as within an enzyme active site. frontiersin.orgnih.govfz-juelich.de In this approach, the reacting core of the system (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the surrounding protein and solvent environment are modeled using a less computationally expensive MM force field. fz-juelich.deresearchgate.net This allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the influence of the larger biological environment.

Mechanistic Pathways in the Formation and Reactions of 3 Acetyl 5 Methoxy 4 Azaindole

Detailed Reaction Mechanisms of Condensation and Cyclization Steps

The formation of the 3-Acetyl-5-methoxy-4-azaindole scaffold is often achieved through multi-step syntheses that hinge on key condensation and cyclization reactions. One of the most plausible and widely applicable methods is a variation of the Fischer indole (B1671886) synthesis.

The mechanism commences with the acid-catalyzed condensation of a suitably substituted pyridine (B92270) hydrazine, namely (6-methoxy-5-hydrazinylpyridin-4-yl)amine, with a β-dicarbonyl compound such as acetylacetone. The initial step is the formation of a hydrazone intermediate. This is followed by a critical tautomerization to an enehydrazine, which is in equilibrium with the hydrazone.

The core of the Fischer synthesis is the subsequent nih.govnih.gov-sigmatropic rearrangement of the protonated enehydrazine. This concerted pericyclic reaction results in the formation of a new carbon-carbon bond and a di-imine intermediate. The driving force for this step is the formation of a stable aromatic ring in the final product.

Following the rearrangement, an intramolecular cyclization occurs. The amino group attacks one of the imine carbons, leading to the formation of a five-membered heterocyclic ring intermediate. The final step involves the elimination of an ammonia molecule and subsequent tautomerization to restore aromaticity, yielding the stable 3-Acetyl-5-methoxy-4-azaindole ring system.

Alternative Cyclization Pathway: Bischler-Möhlau Type Synthesis

An alternative pathway could involve a reaction analogous to the Bischler-Möhlau indole synthesis. This would begin with the reaction of an α-halo-ketone, such as 3-chloro-2,4-pentanedione, with 4-amino-3-methoxypyridine. The initial step is a nucleophilic substitution, forming an α-aminoketone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization, followed by dehydration to yield the final aromatic azaindole product.

Catalytic Mechanisms in Metal-Mediated Transformations (e.g., Palladium-catalyzed reactions)

The 4-azaindole (B1209526) core, including 3-Acetyl-5-methoxy-4-azaindole, is amenable to a variety of metal-mediated transformations, which are crucial for further functionalization and the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly prominent. nih.govacs.org A common precursor for these reactions would be a halogenated derivative, for instance, X-bromo-3-acetyl-5-methoxy-4-azaindole.

Mechanism of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The catalytic cycle for the coupling of a bromo-substituted 3-Acetyl-5-methoxy-4-azaindole with an organoboron reagent can be described as follows:

Oxidative Addition : The cycle begins with the oxidative addition of the bromo-azaindole to a Pd(0) complex (often generated in situ from a precatalyst like Pd(OAc)₂ with phosphine (B1218219) ligands). This forms a Pd(II) intermediate. nih.gov

Transmetalation : A base activates the organoboron compound (e.g., a boronic acid), facilitating the transfer of the organic group from boron to the palladium center. This step forms a new Pd(II) complex and displaces the bromide ligand.

Reductive Elimination : The two organic groups on the palladium complex couple, and the desired C-C bond is formed. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The choice of ligand, base, and solvent is critical for the efficiency of the reaction, preventing side reactions and promoting the desired coupling. nih.govmit.edu

Table 1: Overview of Potential Palladium-Catalyzed Reactions on a Halogenated 3-Acetyl-5-methoxy-4-azaindole Backbone

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | Aryl/Vinyl substituted azaindole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Alkynyl substituted azaindole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/XPhos | NaOt-Bu, Cs₂CO₃ | Amino substituted azaindole |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | Alkenyl substituted azaindole |

This table is illustrative of the types of transformations possible on the azaindole scaffold based on established palladium catalysis literature. mdpi.com

Solvation Effects and Kinetic Studies on Reaction Rates

The rates of both the formation and subsequent reactions of 3-Acetyl-5-methoxy-4-azaindole are significantly influenced by the solvent. Solvation effects can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of a reaction.

In the Fischer indole synthesis, the rate-determining step is often the nih.govnih.gov-sigmatropic rearrangement. The transition state for this step is more polar than the preceding enehydrazine. Therefore, polar solvents can stabilize the transition state, increasing the reaction rate. However, highly polar protic solvents may also solvate the starting hydrazine and acid catalyst, potentially reducing their reactivity.

Kinetic studies on analogous indole formations have shown that the reaction often follows second-order kinetics, being first order in both the hydrazone and the acid catalyst. The rate constant is highly dependent on the solvent composition.

Table 2: Hypothetical Influence of Solvent on the Rate Constant of Azaindole Cyclization

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Rationale |

| Dioxane | 2.2 | 1 | Low polarity, minimal stabilization of polar transition state. |

| Tetrahydrofuran (THF) | 7.6 | 3.5 | Moderate polarity, offers some stabilization. |

| Acetonitrile | 37.5 | 15.2 | Polar aprotic, effectively stabilizes the polar transition state without strong reactant solvation. |

| Ethanol | 24.6 | 8.9 | Polar protic, stabilizes transition state but can also solvate reactants via hydrogen bonding, slightly impeding the reaction compared to acetonitrile. |

| Acetic Acid | 6.2 | >20 | Acts as both a polar solvent and the catalyst, significantly increasing the reaction rate. |

This data is illustrative and based on general principles of solvent effects on similar organic reactions.

Elucidation of Regioselectivity Determinants

Regioselectivity is a critical aspect in the synthesis and functionalization of 3-Acetyl-5-methoxy-4-azaindole. During its synthesis via electrophilic acylation of a 5-methoxy-4-azaindole precursor, the acetyl group is directed to the C3 position. This is governed by the electronic properties of the azaindole ring system.

The pyrrole (B145914) portion of the azaindole ring is electron-rich and highly reactive towards electrophiles. The C3 position is the most nucleophilic site, analogous to indole chemistry. The directing effect can be explained by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the pyrrole nitrogen and the benzene (B151609) ring without disrupting the aromaticity of the pyridine ring.

The substituents also play a key role:

5-Methoxy Group : As an electron-donating group, it increases the electron density of the benzene part of the ring, further activating the molecule towards electrophilic substitution.

4-Aza Group (Pyridine Nitrogen) : This nitrogen is electron-withdrawing and deactivates the pyridine ring towards electrophilic attack. This effect reinforces the preferential reaction on the pyrrole ring.

In Friedel-Crafts acylation, the choice of Lewis acid catalyst can also influence regioselectivity. Stronger Lewis acids can coordinate with the pyridine nitrogen, further deactivating that ring and enhancing the selectivity for substitution on the pyrrole ring. researchgate.netnih.gov

Investigation of Proton Transfer and Tautomeric Equilibria in Reaction Intermediates

Azaindoles, including 3-Acetyl-5-methoxy-4-azaindole, can exist in different tautomeric forms due to the presence of multiple nitrogen atoms that can be protonated. The primary tautomeric equilibrium involves the proton residing on the pyrrole nitrogen (N1) or the pyridine nitrogen (N4).

The N1-H tautomer is generally the more stable form in the ground state, as it preserves the aromaticity of both the pyrrole and pyridine rings. nih.gov The N4-H tautomer (a zwitterionic or quinonoid form) is typically higher in energy. The equilibrium can be influenced by several factors:

Substituents : The electron-donating methoxy (B1213986) group and the electron-withdrawing acetyl group can influence the relative basicity of the nitrogen atoms and thus the position of the equilibrium.

Solvent : Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar N4-H tautomer, shifting the equilibrium. nih.gov

Excited State : In the excited state, the relative stability of the tautomers can be reversed, leading to excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in many azaindole systems. nih.gov

This tautomerism is crucial in understanding the reactivity of the molecule. For instance, reaction intermediates in both the synthesis and subsequent reactions may involve different tautomeric forms. These equilibria are often studied using spectroscopic techniques, particularly NMR. bohrium.com The rate of proton exchange determines whether separate signals for each tautomer are observed or if an averaged signal is seen.

Table 3: Predicted ¹H NMR Chemical Shift Differences in Tautomers of 3-Acetyl-5-methoxy-4-azaindole

| Proton | N1-H Tautomer (Predicted δ, ppm) | N4-H Tautomer (Predicted δ, ppm) | Rationale for Shift Change |

| H2 | ~8.2 | ~8.5 | Deshielding due to proximity to protonated N4. |

| H6 | ~7.0 | ~6.8 | Shielding due to loss of aromaticity in the pyridine ring. |

| H7 | ~8.0 | ~7.5 | Shielding due to altered electronic structure. |

| N1-H | ~11.5 | - | Proton is transferred to N4. |

These are hypothetical values based on known trends in the NMR spectroscopy of heterocyclic tautomers.

Emerging Research Avenues and Future Perspectives in 3 Acetyl 5 Methoxy 4 Azaindole Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry has become a cornerstone of modern synthetic planning. For a molecule with the potential of 3-Acetyl-5-methoxy-4-azaindole, the development of eco-friendly and efficient synthetic routes is paramount. Future research in this area is anticipated to focus on several key strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising direction is the application of flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for seamless scale-up. The synthesis of azaindole derivatives can benefit from the precise control of reaction parameters that flow chemistry provides, potentially leading to higher yields and purities. pharmablock.com

Another critical area of development is the use of biocatalysis . Enzymes offer unparalleled selectivity and can operate under mild reaction conditions, significantly reducing the environmental impact of chemical processes. The future may see the development of engineered enzymes specifically designed for the synthesis of 3-Acetyl-5-methoxy-4-azaindole and its analogues.

Furthermore, the principles of atom economy will continue to drive the innovation of synthetic routes. Methodologies that maximize the incorporation of starting materials into the final product, such as cascade or domino reactions, will be at the forefront of this research. For instance, a one-pot synthesis involving a palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization has been investigated for the synthesis of azaindoles, showcasing a more sustainable approach. mdpi.com

The following table summarizes potential sustainable synthetic strategies for 3-Acetyl-5-methoxy-4-azaindole:

| Synthetic Strategy | Key Advantages | Potential Application to 3-Acetyl-5-methoxy-4-azaindole |

|---|---|---|

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. pharmablock.com | Precise control over the cyclization step to form the azaindole core. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. pharmablock.com | Enzymatic acylation or methoxylation at specific positions. |

| One-Pot/Cascade Reactions | Increased efficiency, reduced waste, and purification steps. mdpi.com | Sequential cross-coupling and cyclization reactions to build the core structure in a single operation. |

Exploration of New Chemical Transformations

Beyond its synthesis, the reactivity of the 3-Acetyl-5-methoxy-4-azaindole scaffold presents a rich field for future exploration. The development of novel chemical transformations will be crucial for diversifying the available chemical space and generating new molecular entities with unique biological activities.

A key area of focus will be the selective functionalization of the azaindole core. The presence of multiple reactive sites—the pyridine (B92270) and pyrrole (B145914) rings, the acetyl group, and the methoxy (B1213986) group—offers a plethora of opportunities for modification. Future research will likely concentrate on C-H activation strategies to directly introduce new functional groups without the need for pre-functionalized starting materials. mdpi.com This approach is highly atom-economical and can provide access to novel derivatives that are difficult to synthesize through traditional methods.

The acetyl group at the 3-position is a versatile handle for a variety of chemical transformations. Research is expected to delve into reactions that modify this group, such as aldol (B89426) condensations, Mannich reactions, and the formation of various heterocyclic systems. These transformations can lead to the synthesis of complex molecules with diverse pharmacological profiles. The 3-acetyl indole (B1671886), a related compound, is a known starting material for the synthesis of various bioactive indole alkaloids, highlighting the synthetic potential of the acetyl group. nih.govresearchgate.net

Furthermore, the exploration of photocatalysis and electrochemistry in the context of 3-Acetyl-5-methoxy-4-azaindole chemistry is a burgeoning field. pharmablock.com These techniques can enable unique transformations that are not accessible through conventional thermal methods, opening up new avenues for molecular design.

The following table outlines potential new chemical transformations for 3-Acetyl-5-methoxy-4-azaindole:

| Transformation Type | Target Site | Potential Outcome |

|---|---|---|

| C-H Activation | Azaindole core (various positions) | Direct introduction of aryl, alkyl, or other functional groups. mdpi.com |

| Modification of the Acetyl Group | 3-Acetyl moiety | Synthesis of complex side chains and fused heterocyclic systems. nih.gov |

| Photocatalysis/Electrochemistry | Azaindole core or substituents | Novel and previously inaccessible chemical transformations. pharmablock.com |

Application of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

The optimization of chemical reactions relies heavily on a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. The application of advanced analytical techniques for the in-situ monitoring of reactions involving 3-Acetyl-5-methoxy-4-azaindole is a critical area for future research.

Spectroscopic methods such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for real-time reaction analysis. spectroscopyonline.com These techniques can provide valuable information on the concentration of reactants, products, and intermediates without the need for sample extraction. This allows for a more accurate and dynamic understanding of the reaction progress.

For more detailed mechanistic studies, techniques like High-Resolution Mass Spectrometry (HRMS) can be employed to identify and characterize reaction intermediates. In a study on the Chan-Lam cross-coupling of 7-azaindole (B17877), multiple spectroscopic techniques, including UV-vis spectroscopy and HRMS, were used in conjunction with single-crystal X-ray analysis to elucidate the reaction mechanism and identify key copper intermediates. nih.gov A similar approach could be highly beneficial for understanding the synthesis and transformations of 3-Acetyl-5-methoxy-4-azaindole.

The following table details advanced analytical techniques for in-situ reaction monitoring:

| Analytical Technique | Information Provided | Application in 3-Acetyl-5-methoxy-4-azaindole Chemistry |

|---|---|---|

| In-situ IR/NIR/Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. spectroscopyonline.com | Optimization of reaction conditions and kinetic studies. |

| High-Resolution Mass Spectrometry (HRMS) | Identification and structural elucidation of transient intermediates. nih.gov | Mechanistic investigation of novel synthetic routes and transformations. |

| Single-Crystal X-ray Diffraction | Definitive structural characterization of stable intermediates and products. nih.gov | Confirmation of molecular structures and stereochemistry. |

Computational Design and Optimization of Synthetic Pathways

The integration of computational chemistry into the synthetic planning process is revolutionizing how chemists approach the synthesis of complex molecules. For 3-Acetyl-5-methoxy-4-azaindole, computational tools can play a significant role in the design and optimization of synthetic pathways.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed reactivity. nih.gov This information is invaluable for understanding the intricacies of a reaction and for designing more efficient and selective synthetic routes. For example, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to rationalize reaction intermediates and electronic transitions in azaindole chemistry. nih.gov

Beyond mechanistic studies, the field of computer-aided synthesis planning (CASP) is rapidly advancing. Machine learning algorithms and neural networks are being developed to predict the outcomes of chemical reactions and to propose novel synthetic routes. nih.gov These tools can analyze vast databases of chemical reactions to identify the most promising pathways for the synthesis of a target molecule like 3-Acetyl-5-methoxy-4-azaindole.

The following table summarizes the role of computational design in synthetic pathway optimization:

| Computational Tool | Function | Application to 3-Acetyl-5-methoxy-4-azaindole Synthesis |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting stability of intermediates. nih.gov | Understanding reactivity and optimizing reaction conditions. |

| Computer-Aided Synthesis Planning (CASP) | Predicting reaction outcomes, proposing novel synthetic routes. nih.gov | De novo design of efficient and sustainable synthetic pathways. |

Q & A

Q. What established synthetic pathways are used to prepare 3-Acetyl-5-methoxy-4-azaindole, and how can reaction conditions be optimized for yield?

The synthesis of 3-Acetyl-5-methoxy-4-azaindole typically involves multi-step functionalization of the 4-azaindole core. A common approach includes:

- Regioselective chlorination : Formation of the N-oxide intermediate followed by selective chlorination to introduce reactive sites (e.g., at the 3-position) .

- Palladium-catalyzed cross-coupling : For introducing acetyl groups, cyanation/reduction sequences using Pd catalysts under inert atmospheres (e.g., nitrogen) are effective .

- Acetylation : Reacting the intermediate with acetylating agents (e.g., acetic anhydride) under reflux in polar solvents like acetic acid .

Optimization : Yield improvements are achieved by controlling reaction time (3–5 hours for reflux), stoichiometric ratios (e.g., 1.1 equivalents of formyl derivatives), and purification via recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing substituent positions in 3-Acetyl-5-methoxy-4-azaindole derivatives?

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while acetyl groups show carbonyl signals at δ 170–175 ppm in 13C spectra .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by providing unambiguous bond-length and angle data. Databases like CCDC-2191474 and CCDC-2102023 are used for cross-validation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, particularly for derivatives with isotopic labeling or heavy atoms .

Advanced Research Questions

Q. How can computational methods address regioselectivity challenges during functionalization of the 4-azaindole core?

Regioselectivity in azaindole functionalization (e.g., halogenation or cross-coupling) is influenced by electronic and steric factors. Strategies include:

- Density Functional Theory (DFT) : Predicts reactive sites by calculating Fukui indices or electrostatic potential maps. For example, DFT can model the electron-deficient 4-azaindole core to prioritize electrophilic attack at the 3-position .

- Molecular Dynamics (MD) Simulations : Evaluates steric hindrance in transition states, guiding catalyst design (e.g., bulky ligands for selective Pd-catalyzed couplings) .

- Validation : Cross-referencing computational predictions with experimental outcomes (e.g., crystallography or HPLC purity assays) resolves discrepancies .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for azaindole derivatives?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Methodologies include:

- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts in acetylated derivatives) by observing signal splitting at low temperatures .

- Solvent Polarity Studies : Comparing NMR spectra in DMSO-d6 vs. CDCl3 reveals solvent-induced shifts, clarifying substituent assignments .

- Synchrotron Crystallography : High-resolution X-ray data from facilities like the Advanced Photon Source (APS) can detect minor conformers or crystal packing effects that distort theoretical predictions .

Q. How do solvent polarity and catalyst choice influence cross-coupling reactions involving 4-azaindole scaffolds?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in Pd-catalyzed reactions, improving yields. Conversely, non-polar solvents (toluene) favor oxidative addition steps but may reduce solubility .

- Catalyst Systems : Bulky phosphine ligands (e.g., XPhos) enhance selectivity in Suzuki-Miyaura couplings by minimizing undesired β-hydride elimination. For cyanation, CuI co-catalysts accelerate transmetallation steps .

- Case Study : In synthesizing 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, Pd(OAc)₂/XPhos in DMF at 80°C achieved >90% yield, whereas PdCl₂(PPh₃)₂ in THF resulted in <50% yield due to poor intermediate stability .

Data Management Note

Crystallographic data for azaindole derivatives should be deposited in public repositories (e.g., CCDC) to ensure reproducibility. Metadata must include refinement parameters (R-factors) and experimental conditions (temperature, radiation source) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.